![molecular formula C7H14N2 B2628641 6-Methyl-2,6-diazaspiro[3.4]octane CAS No. 135380-24-4](/img/structure/B2628641.png)
6-Methyl-2,6-diazaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Methyl-2,6-diazaspiro[3.4]octane” is a chemical compound with the molecular formula C7H14N2 . It is used as a building block in the synthesis of a variety of compounds .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,6-diazaspiro[3.4]octane” consists of a spirocyclic ring system with two nitrogen atoms and a methyl group . The diverse variants of the molecular periphery, including various azole substituents, have been explored .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-2,6-diazaspiro[3.4]octane, focusing on six unique applications:
Antitubercular Agents
6-Methyl-2,6-diazaspiro[3.4]octane has shown promise as a core structure in the development of potent antitubercular agents. Researchers have explored various derivatives of this compound, identifying potent leads with significant inhibitory activity against Mycobacterium tuberculosis. These derivatives have demonstrated minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, making them highly effective in combating tuberculosis .
Antimicrobial Agents
The compound has been investigated for its potential as an antimicrobial agent. By modifying its molecular structure, scientists have developed derivatives that exhibit strong activity against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
Antiviral Agents
6-Methyl-2,6-diazaspiro[3.4]octane derivatives have also been studied for their antiviral properties. These compounds have shown efficacy in inhibiting the replication of various viruses, including influenza and herpes simplex virus. The antiviral activity is attributed to the compound’s ability to interfere with viral replication mechanisms .
Cancer Therapeutics
Research has explored the use of 6-Methyl-2,6-diazaspiro[3.4]octane derivatives in cancer treatment. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation, making them potential candidates for anticancer drug development .
Neuroprotective Agents
The neuroprotective potential of 6-Methyl-2,6-diazaspiro[3.4]octane has been investigated in the context of neurodegenerative diseases. Derivatives of this compound have shown the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in the treatment of conditions such as Alzheimer’s and Parkinson’s diseases .
Anti-inflammatory Agents
Studies have indicated that 6-Methyl-2,6-diazaspiro[3.4]octane derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes them promising candidates for the development of new anti-inflammatory drugs .
Antioxidant Agents
The antioxidant activity of 6-Methyl-2,6-diazaspiro[3.4]octane derivatives has been a subject of research. These compounds can scavenge free radicals and protect cells from oxidative damage. This property is particularly valuable in the development of treatments for diseases associated with oxidative stress .
Enzyme Inhibitors
6-Methyl-2,6-diazaspiro[3.4]octane has been explored as a scaffold for the development of enzyme inhibitors. Derivatives of this compound have shown inhibitory activity against various enzymes, including proteases and kinases. This opens up possibilities for their use in treating diseases where enzyme inhibition is a therapeutic strategy .
将来の方向性
The future directions for research on “6-Methyl-2,6-diazaspiro[3.4]octane” could involve further exploration of the molecular periphery of the compound and its derivatives . Additionally, the compound’s potential for enhancing the antinociceptive effect of morphine and rescuing morphine tolerance could be further investigated .
特性
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHABFLXJXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,6-diazaspiro[3.4]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628560.png)
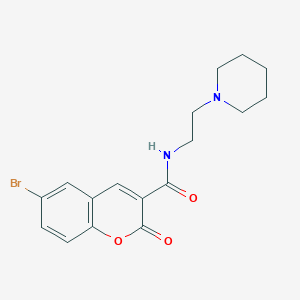

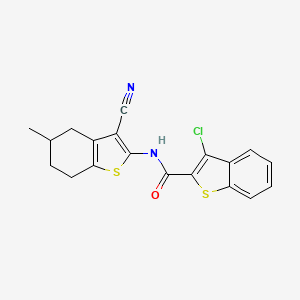
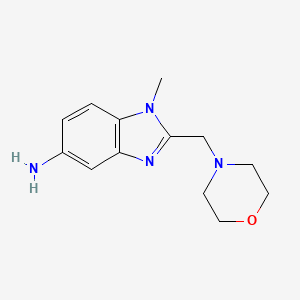
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)
![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2628571.png)
![1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2628576.png)
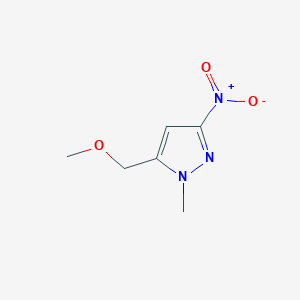
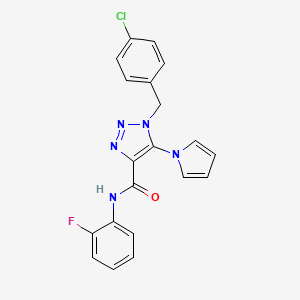
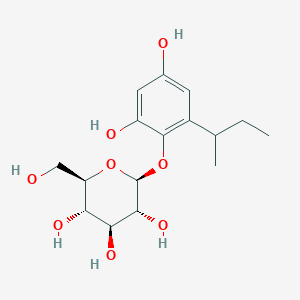
![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)